2-(Oxan-4-yloxy)benzoyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(oxan-4-yloxy)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c13-12(14)10-3-1-2-4-11(10)16-9-5-7-15-8-6-9/h1-4,9H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJPOEFQSOXMMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=CC=C2C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640229 | |
| Record name | 2-[(Oxan-4-yl)oxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906352-68-9 | |
| Record name | 2-[(Oxan-4-yl)oxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Substituted Benzoyl Chlorides As Reactive Intermediates in Organic Synthesis
Substituted benzoyl chlorides are a cornerstone class of reagents in organic synthesis, prized for their utility as activated carboxylic acid derivatives. google.com The acyl chloride group is a powerful electrophile, readily undergoing nucleophilic acyl substitution reactions. This high reactivity allows for the efficient formation of new carbon-heteroatom and carbon-carbon bonds under relatively mild conditions.
The primary application of benzoyl chlorides is in acylation reactions. They react with a wide range of nucleophiles, including:
Alcohols to form esters. wikipedia.org
Amines to form amides. wikipedia.org
Water to hydrolyze back to the corresponding benzoic acid. wikipedia.org
Aromatic compounds in Friedel-Crafts acylation to produce benzophenones and related ketones. wikipedia.orgpearson.com
The substituents on the aromatic ring play a critical role in modulating the reactivity of the benzoyl chloride. Electron-withdrawing groups (such as nitro or chloro groups) increase the electrophilicity of the carbonyl carbon, making the compound more reactive towards nucleophiles. Conversely, electron-donating groups (like alkoxy or alkyl groups) decrease reactivity by donating electron density to the carbonyl carbon. The position of the substituent is also crucial; ortho-substituents, as in 2-(oxan-4-yloxy)benzoyl chloride, can exert significant steric hindrance, potentially slowing down reactions or influencing the regioselectivity of the attack by a nucleophile. arkat-usa.org
The synthesis of substituted benzoyl chlorides is often achieved by treating the corresponding benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.orgontosight.ai An alternative industrial route involves the partial hydrolysis of benzotrichlorides or the direct chlorination of substituted benzaldehydes. google.com Their role as versatile intermediates makes them indispensable in the synthesis of pharmaceuticals, agrochemicals, dyes, and high-performance polymers. google.comwikipedia.orgontosight.ai
Overview of the Oxan 4 Yloxy Moiety in Chemical Structures and Its Potential Influence on Reactivity
The oxan-4-yloxy substituent, also known as the tetrahydropyran-4-yloxy (THP-oxy) group, is a structural feature of increasing importance in modern chemistry, particularly in drug discovery. pharmablock.com The oxane ring is a saturated six-membered heterocycle containing an oxygen atom. chemicalbook.com
Key characteristics of the oxan-4-yloxy moiety include:
Polarity and Hydrogen Bonding: The ether oxygen atom can act as a hydrogen bond acceptor, which can be a crucial interaction for modulating the pharmacokinetic properties of a drug molecule or influencing its binding to a biological target. pharmablock.com
Bioisosterism: The tetrahydropyran (B127337) ring is often used as a bioisostere for a cyclohexane (B81311) ring. Replacing a cyclohexyl group with a THP ring reduces lipophilicity, which can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. pharmablock.com
Conformational Rigidity: Compared to a linear ether, the cyclic nature of the oxane ring imparts conformational restraint, which can be advantageous in drug design by pre-organizing the molecule for optimal interaction with a target receptor. pharmablock.com
Electronic Effects: The oxygen atom of the ether linkage at the ortho position in 2-(oxan-4-yloxy)benzoyl chloride acts as an electron-donating group through resonance. This effect can decrease the electrophilicity of the acyl chloride's carbonyl carbon, making it slightly less reactive than unsubstituted benzoyl chloride.
Reaction Pathways and Mechanistic Investigations of 2 Oxan 4 Yloxy Benzoyl Chloride Derivatives
Nucleophilic Acyl Substitution Mechanisms in 2-(Oxan-4-yloxy)benzoyl chloride Analogues
The core reactivity of this compound and its analogues revolves around nucleophilic acyl substitution. This class of reactions is fundamental to the synthesis of a wide array of derivatives. savemyexams.com The general pathway involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This is followed by the expulsion of the chloride ion, which is an excellent leaving group, and the reformation of the carbon-oxygen double bond. savemyexams.comlibretexts.org
The hydrolysis of acyl chlorides, including derivatives like this compound, is a rapid and often vigorous reaction that yields a carboxylic acid and hydrogen chloride. savemyexams.comlibretexts.org The reaction with water proceeds via a nucleophilic addition-elimination mechanism. docbrown.infobiologyinsights.com
The mechanism initiates with a water molecule, acting as a nucleophile, attacking the electrophilic carbonyl carbon. biologyinsights.com This leads to the formation of a tetrahedral intermediate. biologyinsights.com Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion. libretexts.org A final deprotonation step, often facilitated by another water molecule or the departed chloride ion, yields the final carboxylic acid product and hydrochloric acid. docbrown.infoyoutube.com
The rate of hydrolysis is influenced by several factors, including the solvent, temperature, and pH. biologyinsights.com The reaction is generally exothermic and proceeds quickly in water. libretexts.orgbiologyinsights.com The presence of the oxan-4-yloxy substituent likely influences the electronic properties of the benzoyl chloride, which in turn can affect the rate of hydrolysis compared to unsubstituted benzoyl chloride.
Table 1: General Steps in the Hydrolysis of this compound
| Step | Description |
| 1. Nucleophilic Attack | A water molecule attacks the electrophilic carbonyl carbon of the acyl chloride. biologyinsights.com |
| 2. Tetrahedral Intermediate Formation | A transient tetrahedral intermediate is formed, with the carbonyl carbon changing from sp² to sp³ hybridization. biologyinsights.com |
| 3. Elimination of Leaving Group | The intermediate collapses, the C=O bond is reformed, and the chloride ion is expelled. libretexts.org |
| 4. Deprotonation | A proton is transferred from the oxygen atom of the former water molecule to a base (e.g., another water molecule or the chloride ion), yielding the carboxylic acid and HCl. docbrown.infoyoutube.com |
The reaction of this compound with alcohols, a process known as alcoholysis, results in the formation of esters. savemyexams.comlibretexts.org This reaction is a common and efficient method for ester synthesis, often favored over Fischer esterification due to its irreversibility and typically faster reaction rates. libretexts.org Similar to hydrolysis, the mechanism is a nucleophilic addition-elimination. libretexts.orgchemguide.co.uk
An alcohol molecule acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. libretexts.org This is followed by the formation of a tetrahedral intermediate, which then collapses to expel the chloride ion and form the ester. libretexts.org A final deprotonation step yields the ester and hydrogen chloride. libretexts.org The reaction with phenols can also produce esters, though it may require heating or the use of a base to deprotonate the phenol, making it a more potent nucleophile. chemguide.co.ukdocbrown.info
The rate of alcoholysis can be influenced by the structure of the alcohol and the specific benzoyl chloride derivative. acs.org The oxan-4-yloxy substituent in this compound can affect the reactivity of the acyl chloride group.
Table 2: General Reaction of this compound with an Alcohol (R'OH)
| Reactants | Product | Byproduct |
| This compound | R' 2-(oxan-4-yloxy)benzoate | Hydrogen Chloride (HCl) |
| Alcohol (R'OH) |
The reaction of this compound with ammonia (B1221849) or primary and secondary amines, known as aminolysis, leads to the formation of amides. savemyexams.comchemistrysteps.com This reaction is a type of condensation reaction and proceeds through a nucleophilic addition-elimination mechanism. savemyexams.comchemguide.co.uk
The lone pair of electrons on the nitrogen atom of the amine initiates a nucleophilic attack on the carbonyl carbon of the acyl chloride. chemguide.co.uk This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating a chloride ion and forming the amide. chemguide.co.uk A second equivalent of the amine is typically required to neutralize the hydrogen chloride byproduct, forming an ammonium (B1175870) salt. chemistrystudent.comlibretexts.org The reaction of a primary amine with benzoyl chloride to form a benzamide (B126) is a well-known process. vedantu.comdoubtnut.comtardigrade.ingauthmath.com This specific type of acylation of an amine is often referred to as the Schotten-Baumann reaction. vedantu.comfishersci.it
Table 3: General Reaction of this compound with a Primary Amine (R'NH₂)
| Reactants | Product | Byproduct |
| This compound | N-R'-2-(oxan-4-yloxy)benzamide | R'NH₃⁺Cl⁻ (Alkylammonium chloride) |
| Primary Amine (R'NH₂) (2 equivalents) |
The reaction of acyl chlorides with strong carbon nucleophiles like Grignard reagents (RMgX) and organolithium reagents (RLi) typically leads to the formation of tertiary alcohols. chemistrysteps.comchemistrysteps.com This occurs because the initial nucleophilic acyl substitution forms a ketone, which is itself reactive towards these powerful nucleophiles. chemistrysteps.comorganic-chemistry.org The ketone intermediate is then attacked by a second equivalent of the organometallic reagent to yield a tertiary alcohol after an aqueous workup. chemistrysteps.comlibretexts.org
To synthesize ketones from acyl chlorides, less reactive organometallic reagents are necessary. Organocuprates, also known as Gilman reagents (R₂CuLi), are ideal for this purpose as they react with acyl chlorides to form ketones but are generally unreactive towards the resulting ketone product. chemistrysteps.comchemistryscore.com This allows for the selective synthesis of ketones. chemistrysteps.com Another approach involves the Weinreb amide, which can be prepared from the acyl chloride and subsequently reacted with a Grignard or organolithium reagent to produce a ketone. organic-chemistry.orgchemistrysteps.com
Table 4: Reactivity of Acyl Chlorides with Organometallic Reagents
| Organometallic Reagent | Initial Product | Final Product (if applicable) |
| Grignard Reagent (RMgX) | Ketone | Tertiary Alcohol chemistrysteps.com |
| Organolithium Reagent (RLi) | Ketone | Tertiary Alcohol chemistrysteps.com |
| Organocuprate (Gilman Reagent, R₂CuLi) | Ketone | Ketone chemistryscore.com |
Acyl chlorides react with carboxylate salts to form carboxylic acid anhydrides. chemistrysteps.com This reaction proceeds through a nucleophilic acyl substitution mechanism where the carboxylate ion acts as the nucleophile. libretexts.orgchemistrysteps.com The carboxylate attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses to eliminate the chloride ion and form the anhydride. libretexts.org This method is versatile as it can be used to synthesize both symmetrical and mixed anhydrides. chemistrysteps.com
Mechanistic Spectrum of Acyl Halide Reactions: SN1 vs. SN2 Character in this compound Transformations
The reactions of acyl chlorides are generally classified as nucleophilic acyl substitutions, which proceed through an addition-elimination mechanism. masterorganicchemistry.com This is distinct from the Sₙ1 and Sₙ2 mechanisms typically observed for alkyl halides. masterorganicchemistry.com However, the nature of the transition state and the factors influencing the reaction rate can draw parallels to Sₙ1 and Sₙ2 characteristics.
In an Sₙ2 reaction, the rate is dependent on the concentration of both the substrate and the nucleophile, and it proceeds through a single, concerted step. masterorganicchemistry.comsavemyexams.com In contrast, an Sₙ1 reaction is a two-step process where the rate-determining step is the unimolecular dissociation of the substrate to form a carbocation intermediate. masterorganicchemistry.comyoutube.com
For most acyl chloride reactions, the mechanism is concerted, with the nucleophile attacking at the same time as the C-Cl bond begins to break, which has some resemblance to an Sₙ2 pathway. acs.org However, the formation of a distinct tetrahedral intermediate differentiates it from a classic Sₙ2 reaction. masterorganicchemistry.com The rate of reaction is influenced by both the electrophilicity of the acyl chloride and the nucleophilicity of the attacking species. libretexts.org
The structure of the acyl chloride can influence the reaction mechanism. For instance, steric hindrance around the carbonyl group can slow down the rate of nucleophilic attack, a factor also critical in Sₙ2 reactions. ncert.nic.in Conversely, electronic effects that stabilize a positive charge on the carbonyl carbon could, in some cases, favor a more Sₙ1-like character where the C-Cl bond breaking is more advanced in the transition state. The presence of the oxan-4-yloxy substituent in this compound will influence the electronic and steric environment of the carbonyl group, thereby affecting the precise nature of the transition state in its reactions.
Photochemical Reactivity of Benzoyl Chlorides: Implications for this compound Photolysis
The photochemistry of benzoyl chlorides is characterized by the cleavage of the carbon-chlorine (C-Cl) bond upon absorption of ultraviolet (UV) light. This initial bond-breaking event can proceed through different pathways, primarily leading to the formation of highly reactive radical species. The specific behavior of this compound under photolytic conditions can be inferred from the well-documented reactivity of other benzoyl chloride derivatives.
C-Cl Bond Dissociation and Radical Pathways
The primary photochemical process for benzoyl chlorides upon UV irradiation is the homolytic cleavage of the C-Cl bond. researchgate.net This dissociation leads to the formation of a benzoyl radical and a chlorine radical. For this compound, this can be represented as:
Scheme 1: Homolytic Cleavage of this compound
The energy required for this bond dissociation is a key parameter. While specific data for this compound is not available, the bond dissociation energy (BDE) for the C-Cl bond in the parent benzoyl chloride is approximately 150.1 kcal/mol. nih.gov The presence of the electron-donating oxan-4-yloxy group at the ortho position is expected to influence this value. Electron-donating groups can stabilize the resulting benzoyl radical through resonance and inductive effects, potentially lowering the BDE and making the photolysis more efficient.
The generated benzoyl radical is a key intermediate that can undergo various subsequent reactions, such as hydrogen abstraction from the solvent or other molecules, or addition to unsaturated bonds. In the presence of oxygen, the benzoyl radical can be trapped to form a benzoylperoxy radical. rsc.org
In some cases, particularly in polar solvents, heterolytic cleavage of the C-Cl bond can occur, leading to the formation of a benzoyl cation (an acylium ion) and a chloride anion. The electron-donating nature of the 2-(oxan-4-yloxy) substituent would be expected to stabilize such a cationic intermediate, potentially making this pathway more competitive compared to unsubstituted benzoyl chloride. nih.gov
| Compound | Bond Dissociation Energy (C-Cl) (kcal/mol) | Notes |
| Benzoyl chloride | ~150.1 nih.gov | Parent compound, for reference. |
| This compound | Not experimentally determined | Expected to be influenced by the electron-donating oxan-4-yloxy group. |
Identification of Transient Intermediates
The direct observation and characterization of the short-lived intermediates in photochemical reactions are crucial for elucidating the reaction mechanism. Techniques such as laser flash photolysis and transient absorption spectroscopy are employed for this purpose.
For benzoyl chlorides, the primary transient species observed upon photolysis is the benzoyl radical. researchgate.net This radical typically exhibits characteristic absorption spectra that allow for its identification and the study of its subsequent decay kinetics. In the case of this compound, the corresponding benzoyl radical would be the key transient intermediate.
In addition to the benzoyl radical, other transient species may be formed depending on the reaction conditions. As mentioned, in polar solvents, the formation of the corresponding benzoyl cation is a possibility. researchgate.netnih.gov The presence of the oxan-4-yloxy group could also lead to other intramolecular reactions of the initial radical or cationic intermediates, although no such pathways have been reported for this specific compound.
Pulse radiolysis studies on benzoyl chloride have also identified the formation of a transient radical anion, which then dissociates into a chloride ion and the benzoyl radical. rsc.org A similar pathway could be envisioned for this compound.
| Intermediate | Method of Generation | Key Characteristics |
| Benzoyl Radical | Photolysis (homolytic C-Cl cleavage) | Highly reactive, can abstract hydrogen or add to double bonds. |
| Benzoyl Cation | Photolysis (heterolytic C-Cl cleavage) in polar solvents | Electrophilic, can be trapped by nucleophiles. |
| Benzoyl Chloride Radical Anion | Pulse radiolysis | Dissociates to benzoyl radical and chloride ion. rsc.org |
Computational and Theoretical Studies on the Reactivity and Structure of 2 Oxan 4 Yloxy Benzoyl Chloride Derivatives
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to determining the geometric and electronic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed for their balance of accuracy and computational cost. researchgate.netrsc.org For derivatives of benzoyl chloride, functionals such as B3LYP paired with basis sets like 6-31G(d,p) or larger have proven effective in predicting molecular structures and energies. researchgate.netnih.gov
These calculations can optimize the three-dimensional structure of 2-(Oxan-4-yloxy)benzoyl chloride, predicting key bond lengths, bond angles, and dihedral angles. The results would likely show a non-planar arrangement, with the oxane ring adopting a stable chair conformation and the ether linkage influencing the orientation of the benzoyl chloride moiety.
Energetic calculations provide the total electronic energy, heats of formation, and relative energies of different conformers. researchgate.net For this compound, several low-energy conformers may exist due to the rotational freedom around the C-O ether bond and the C-C bond connecting the phenyl ring to the carbonyl group. Identifying the global minimum energy structure is crucial for understanding the molecule's ground-state properties. Natural Bond Orbital (NBO) analysis can also be used to investigate charge distribution, revealing the electrophilic nature of the carbonyl carbon and the influence of the oxanyloxy substituent on the aromatic ring's electron density. researchgate.net
Table 1: Illustrative Calculated Structural Parameters for this compound This table presents hypothetical data based on typical values from DFT calculations on analogous structures like benzoyl chloride and anisole (B1667542) derivatives.
| Parameter | Functional Group | Typical Calculated Value (B3LYP/6-31G(d)) |
| Bond Length (Å) | C=O (Carbonyl) | 1.18 - 1.20 |
| Bond Length (Å) | C-Cl (Acyl Chloride) | 1.78 - 1.80 |
| Bond Length (Å) | Caromatic-Ccarbonyl | 1.48 - 1.50 |
| Bond Length (Å) | Caromatic-O (Ether) | 1.36 - 1.38 |
| Bond Angle (°) | O=C-Cl | 120 - 122 |
| Bond Angle (°) | Caromatic-C-Cl | 117 - 119 |
| Dihedral Angle (°) | C-O-C-C (Oxane-Phenyl) | Variable (multiple conformers) |
Modeling Reaction Pathways and Transition States for this compound Transformations
Acyl chlorides are highly reactive intermediates used in acylation reactions. wikipedia.orgwikipedia.org Their transformations, such as hydrolysis, alcoholysis, and aminolysis, typically proceed through a nucleophilic addition-elimination mechanism. chemguide.co.uktaylorandfrancis.com Computational chemistry is instrumental in mapping the potential energy surface for these reactions, identifying intermediates and, most importantly, the transition states that govern the reaction kinetics.
For the reaction of this compound with a nucleophile (e.g., water or an alcohol), the first step is the nucleophilic attack on the electrophilic carbonyl carbon. chemguide.co.uk This leads to the formation of a transient tetrahedral intermediate. youtube.com The subsequent step involves the departure of the chloride ion, which is an excellent leaving group, and the reformation of the carbonyl double bond. taylorandfrancis.com
Computational models can calculate the activation energy (the energy barrier of the transition state) for this process. The transition state structure for the addition step would feature a partially formed bond between the nucleophile and the carbonyl carbon and a partially broken C=O pi bond. youtube.com By modeling these pathways, chemists can predict reaction rates and understand how the steric bulk and electronic properties of the 2-(Oxan-4-yloxy) group influence the accessibility of the carbonyl carbon and the stability of the transition state. nih.gov For example, the bulky oxane group might sterically hinder the approach of a nucleophile, potentially slowing the reaction compared to a less substituted benzoyl chloride.
Analysis of Substituent Effects on Acyl Chloride Reactivity via Computational Methods
The reactivity of a benzoyl chloride derivative is significantly influenced by the electronic nature of its substituents. researchgate.net Substituents can alter the electrophilicity of the carbonyl carbon, which is the primary site of nucleophilic attack. The 2-(Oxan-4-yloxy) group exhibits a dual electronic effect. The ether oxygen atom is electronegative, exerting an electron-withdrawing inductive effect (-I) that pulls electron density from the aromatic ring. Conversely, the oxygen's lone pairs can be delocalized into the ring through resonance, a powerful electron-donating mesomeric effect (+M).
Computational methods can quantify these effects. By calculating the partial atomic charges on the carbonyl carbon for a series of substituted benzoyl chlorides, a clear trend can be established. For this compound, the calculated charge would be expected to be less positive than that of unsubstituted benzoyl chloride but more positive than that of a derivative with a strongly electron-withdrawing group like a nitro group. researchgate.net Hammett-type plots, which correlate reaction rates with substituent constants, can be constructed using computationally derived energy barriers, providing a quantitative framework for understanding and predicting the reactivity of new derivatives. researchgate.net
Spectroscopic Data Interpretation and Validation through Theoretical Predictions
Computational methods are a powerful aid in the interpretation of experimental spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. rsc.orgresearchgate.net By calculating these spectra for a proposed structure, one can compare the theoretical data with experimental results to confirm or revise a structural assignment. nih.govrsc.org
For this compound, DFT calculations can predict the vibrational frequencies of its functional groups. libretexts.org The most characteristic IR absorption would be the C=O stretching frequency of the acyl chloride, which is expected in the range of 1770-1815 cm⁻¹. libretexts.org The precise position can be influenced by the electronic effect of the substituent. The calculations would also predict C-O ether stretches and aromatic C-H and C=C vibrations.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These calculations can help assign the complex array of signals expected for this molecule, particularly for the protons and carbons in the oxane ring and the substituted benzene (B151609) ring. Comparing the calculated shifts with the experimental spectrum is a robust method for confirming the connectivity and conformation of the molecule in solution. nih.gov
Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for this compound This table presents hypothetical data based on characteristic spectral regions and typical accuracies of computational methods.
| Spectrum | Signal | Hypothetical Experimental Value | Typical Calculated Value |
| IR (cm⁻¹) | C=O Stretch (Acyl Chloride) | 1785 | 1790 |
| C-O-C Stretch (Aryl Ether) | 1250 | 1255 | |
| ¹³C NMR (ppm) | C=O (Carbonyl) | 168 - 172 | 169 |
| C-Cl (ipso-Carbonyl) | 130 - 135 | 132 | |
| C-O (ipso-Ether) | 155 - 160 | 157 | |
| ¹H NMR (ppm) | Aromatic Protons | 6.9 - 8.0 | 6.8 - 7.9 |
| -O-CH- (Oxane) | 4.5 - 4.8 | 4.6 |
Advanced Applications of 2 Oxan 4 Yloxy Benzoyl Chloride in Complex Organic Synthesis
Utilization as a Building Block for Functionalized Aromatic and Heterocyclic Systems
The strategic incorporation of the 2-(oxan-4-yloxy)benzoyl moiety into aromatic and heterocyclic scaffolds has been a key strategy in the synthesis of medicinally relevant compounds. The oxane ring can influence the physicochemical properties of the final molecule, such as solubility and metabolic stability, which are critical parameters in drug design.
While direct examples of the synthesis of a wide array of functionalized aromatic and heterocyclic systems using 2-(oxan-4-yloxy)benzoyl chloride are not extensively detailed in publicly available literature, the synthesis of related structures provides a strong indication of its utility. For instance, the synthesis of substituted 2-phenylquinazoline-4-thiones has been achieved through the acylation of 2-aminothiobenzamide with various substituted benzoyl chlorides, followed by cyclization. nih.gov This methodology can, in principle, be applied using this compound to generate novel quinazoline (B50416) derivatives.
Furthermore, the synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles has been reported, highlighting the construction of heterocyclic systems from aryl hydrazides. nih.gov The initial benzoylation step in such a sequence could potentially utilize this compound to introduce the desired substituent. The development of novel kinase inhibitors often involves the construction of complex heterocyclic cores, and building blocks like this compound are valuable in this pursuit.
Role in the Synthesis of Chemically Diverse Esters and Amides
The primary and most direct application of this compound is in the acylation of nucleophiles, particularly alcohols and amines, to form a wide variety of esters and amides. The reactivity of the acyl chloride group allows for efficient bond formation under relatively mild conditions.
The reaction with amines, such as aniline (B41778) and its derivatives, leads to the formation of N-substituted benzamides. embibe.comdoubtnut.com The general reaction of phenols with benzoyl chloride to form phenyl benzoates is also a well-established transformation. youtube.comchemguide.co.uklibretexts.org These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.
The synthesis of N-aryl-ω-(benzoazol-2-yl)-sulfanylalkanamides has been explored for their potential as dual inhibitors of α-glucosidase and protein tyrosine phosphatase 1B, demonstrating the importance of amide bond formation in generating bioactive molecules. nih.gov Similarly, the synthesis of substituted 2-benzoylaminothiobenzamides highlights the utility of benzoyl chlorides in creating precursors for more complex heterocyclic systems. nih.gov
| Nucleophile | Product Type | General Reaction Conditions |
| Alcohols (e.g., Phenols) | Esters | Base (e.g., Pyridine, NaOH) |
| Primary and Secondary Amines | Amides | Base (e.g., Triethylamine) |
Acylation in the Synthesis of Complex Organic Molecules and Analogues
The introduction of the 2-(oxan-4-yloxy)benzoyl group via acylation is a key step in the synthesis of complex organic molecules, particularly those with therapeutic potential. The oxane moiety can serve as a key pharmacophoric element or as a tool to modulate the properties of a lead compound.
A notable example is the synthesis of precursors for kinase inhibitors. The compound N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a potent and selective dual-specific c-Src/Abl kinase inhibitor, features the tetrahydropyran-4-yloxy substituent. While the specific synthesis of this complex molecule starting from this compound is not detailed in the provided information, the presence of this moiety underscores the importance of this class of building blocks in medicinal chemistry.
The synthesis of various bioactive compounds often relies on the acylation of complex amines or alcohols. The preparation of 2-arylindole-4-carboxylic amides, for instance, involves the conversion of a carboxylic acid to its corresponding acyl chloride, which is then reacted with an amine. orgsyn.org This highlights a general strategy where this compound could be employed to introduce its specific structural motif.
Application in Friedel-Crafts Acylation Reactions with Aromatic Substrates
The Friedel-Crafts acylation is a powerful method for the formation of carbon-carbon bonds and the synthesis of aryl ketones. This reaction involves the electrophilic substitution of an acyl group onto an aromatic ring, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄). google.comresearchgate.net
Given the reactivity of benzoyl chlorides in these transformations, it is highly probable that this compound can participate in Friedel-Crafts reactions with electron-rich aromatic and heterocyclic compounds to furnish the corresponding ketones. The steric bulk of the 2-(oxan-4-yloxy) group may influence the regioselectivity of the acylation, potentially favoring substitution at less hindered positions of the aromatic substrate.
| Aromatic Substrate | Catalyst | Potential Product |
| Thiophene (B33073) | Lewis Acid (e.g., SnCl₄, ZnCl₂) | (Thiophen-2-yl)(2-(oxan-4-yloxy)phenyl)methanone |
| Furan | Lewis Acid (e.g., BF₃·OEt₂) | (Furan-2-yl)(2-(oxan-4-yloxy)phenyl)methanone |
| Anisole (B1667542) | Lewis Acid (e.g., AlCl₃) | (4-Methoxyphenyl)(2-(oxan-4-yloxy)phenyl)methanone |
Strategic Deployment in Multi-step Synthetic Sequences
The utility of this compound extends to its strategic use in multi-step synthetic sequences, where it serves as a key intermediate for the construction of complex target molecules. Its preparation from the corresponding 2-(oxan-4-yloxy)benzoic acid, typically through reaction with a chlorinating agent like thionyl chloride or oxalyl chloride, is a crucial first step. orgsyn.orggoogle.com
The conversion of a carboxylic acid to an acyl chloride increases the electrophilicity of the carbonyl carbon, facilitating subsequent reactions. This strategy is commonly employed in the synthesis of pharmaceuticals and other fine chemicals. For example, the synthesis of 2-arylindole-4-carboxylic amides involves the in-situ formation of an acid chloride which is then reacted with an amine without purification. orgsyn.org
The use of building blocks in combinatorial chemistry for the rapid synthesis of compound libraries is another area where this compound can be strategically deployed. nih.govnih.gov By reacting this acyl chloride with a diverse range of amines and alcohols, a library of amides and esters can be generated, allowing for the exploration of structure-activity relationships in drug discovery programs. The synthesis of substituted 2-amino-benzophenones, important intermediates for benzodiazepine (B76468) derivatives, has been achieved through the condensation of anilines with benzoyl chlorides, showcasing a multi-step process where such building blocks are pivotal. google.com
Future Research Directions and Unexplored Avenues for 2 Oxan 4 Yloxy Benzoyl Chloride Chemistry
Development of Sustainable and Green Synthetic Methodologies for 2-(Oxan-4-yloxy)benzoyl chloride
The traditional synthesis of acyl chlorides often involves the use of stoichiometric amounts of hazardous chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which generate significant toxic waste. A key future research direction is the development of greener synthetic routes to this compound that minimize environmental impact.
Future research in this area should focus on:
Catalytic Chlorination: Investigating catalytic systems that can generate the acyl chloride from the corresponding carboxylic acid using a catalytic amount of a chlorinating agent or by activating the carboxylic acid directly. This could involve the use of phosphine-based catalysts or other novel organocatalysts.
Alternative Chlorinating Reagents: Exploring the use of solid-supported or polymer-bound chlorinating agents that can be easily recovered and recycled, thereby reducing waste. Reagents like trichloroisocyanuric acid (TCCA) in the presence of a catalyst could offer a safer and more sustainable alternative.
Solvent-Free or Green Solvent Conditions: Developing synthetic protocols that operate under solvent-free conditions or in environmentally benign solvents such as ionic liquids or supercritical fluids. This would significantly reduce the volatile organic compound (VOC) emissions associated with traditional methods.
A comparative analysis of potential green synthetic methods is presented below:
| Method | Traditional Reagent | Green Alternative | Key Advantages |
| Chlorination | Thionyl Chloride | Catalytic (e.g., with PPh₃) | Reduced stoichiometric waste, milder reaction conditions. |
| Reagent Type | Liquid (SOCl₂) | Solid-supported | Ease of separation and potential for recycling. |
| Solvent | Chlorinated Solvents | Solvent-free or Green Solvents | Reduced VOC emissions, improved process safety. |
Catalytic Approaches for Selective Transformations Involving the Oxan-4-yloxy Moiety
The oxan-4-yloxy group, while often considered a stable ether linkage, presents opportunities for selective catalytic transformations. Future research should aim to develop catalytic methods that can selectively functionalize this moiety without disrupting the rest of the molecule.
Potential areas of exploration include:
C-O Bond Cleavage/Functionalization: Designing catalytic systems, potentially based on transition metals like nickel or palladium, that can selectively cleave the C(aryl)-O or C(alicyclic)-O bond of the ether linkage. This would allow for the introduction of new functional groups at this position, expanding the synthetic utility of the scaffold.
Ring-Opening Polymerization (ROP): Investigating the possibility of using the oxane ring as a monomer for ring-opening polymerization, catalyzed by organometallic or enzymatic catalysts. This could lead to the synthesis of novel polymers with the benzoyl chloride functionality incorporated into the polymer backbone.
Directed C-H Activation: Utilizing the ether oxygen as a directing group to achieve regioselective C-H activation and functionalization of the oxane ring. This would enable the introduction of substituents onto the alicyclic ring with high precision.
Mechanistic Probes for Understanding the Specific Electronic and Steric Influence of the Oxan-4-yloxy Group
A deeper understanding of how the oxan-4-yloxy substituent influences the reactivity of the benzoyl chloride moiety is crucial for designing more efficient and selective reactions. Future research should employ a combination of experimental and computational methods to probe these effects.
Key research questions to address include:
Conformational Analysis: What are the preferred conformations of the oxan-4-yloxy group, and how do they influence the steric accessibility of the acyl chloride? Techniques such as variable-temperature NMR spectroscopy and computational modeling can provide valuable insights.
Electronic Effects: How does the electron-donating or -withdrawing nature of the oxan-4-yloxy group, through both inductive and resonance effects, impact the electrophilicity of the carbonyl carbon? Hammett analysis and computational studies can quantify these electronic contributions.
Through-Space Interactions: Are there any non-covalent interactions between the oxane ring and the aromatic ring or the reaction center that influence reactivity? Advanced spectroscopic techniques and quantum chemical calculations can help elucidate these subtle interactions.
| Parameter | Influencing Factor | Potential Impact on Reactivity |
| Steric Hindrance | Conformational flexibility of the oxane ring | Can block or channel the approach of nucleophiles. |
| Electronic Nature | Inductive and resonance effects of the ether oxygen | Modulates the electrophilicity of the carbonyl group. |
| Reaction Rate | Overall steric and electronic profile | Determines the kinetic favorability of reactions. |
Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency
To meet the demands of modern chemical research and development, the synthesis and derivatization of this compound should be adapted for high-throughput and continuous manufacturing processes.
Future work in this domain should focus on:
Continuous Flow Synthesis: Developing robust and scalable flow chemistry protocols for the synthesis of this compound. Flow reactors offer superior heat and mass transfer, improved safety for handling hazardous reagents, and the potential for in-line purification.
Automated Derivatization: Integrating the flow synthesis of the acyl chloride with automated platforms for its subsequent reaction with libraries of nucleophiles (e.g., amines, alcohols). This would enable the rapid generation of diverse compound libraries for screening purposes.
Process Analytical Technology (PAT): Implementing real-time monitoring and control of critical process parameters (e.g., temperature, concentration, reaction completion) using spectroscopic techniques like FT-IR or Raman spectroscopy. This will ensure consistent product quality and process optimization.
The transition from batch to flow chemistry offers several advantages for the production of this compound and its derivatives:
| Feature | Batch Chemistry | Flow Chemistry |
| Safety | Handling of large quantities of hazardous materials. | Smaller reaction volumes, better temperature control. |
| Scalability | Often requires re-optimization for different scales. | Scaling-out by running multiple reactors in parallel. |
| Efficiency | Slower reaction times, workup and purification steps. | Faster reactions, potential for in-line purification. |
| Consistency | Batch-to-batch variability. | High reproducibility and product consistency. |
Q & A
Q. What are the recommended safety protocols for handling 2-(Oxan-4-yloxy)benzoyl chloride in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use impervious gloves, tightly sealed goggles, and flame-resistant lab coats. Respiratory protection (e.g., N95 masks) is advised for aerosol-prone procedures .
- Ventilation: Work in a fume hood to avoid inhalation of vapors or aerosols .
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Prevent entry into drains or waterways .
- Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents and heat sources .
Q. How can researchers assess the stability of this compound under varying experimental conditions?
Answer:
- Thermal Stability: Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures. Avoid temperatures exceeding 150°C based on analog benzoyl chloride data .
- Hydrolytic Stability: Monitor reactivity with water via NMR or FTIR to detect hydrolysis products (e.g., benzoic acid derivatives) .
- Light Sensitivity: Store in amber glass under inert gas (N₂/Ar) to prevent photodegradation .
Q. What synthetic routes are available for preparing this compound?
Answer:
- Acylation of Phenolic Ethers: React 2-(Oxan-4-yloxy)benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous conditions. Monitor reaction completion via TLC (Rf shift) or IR (disappearance of -OH stretch) .
- Alternative Method: Use phosgene (COCl₂) with catalytic DMF for high-purity yields, though this requires stringent safety controls .
Advanced Research Questions
Q. How does the oxan-4-yloxy group influence the reactivity of this compound compared to other benzoyl chloride derivatives?
Answer:
- Steric Effects: The tetrahydropyran (oxane) ring introduces steric hindrance, slowing nucleophilic acyl substitution compared to unsubstituted benzoyl chlorides. Kinetic studies via HPLC can quantify reaction rates .
- Electronic Effects: The ether oxygen may donate electron density, reducing electrophilicity at the carbonyl carbon. Compare reactivity with analogs (e.g., 4-methoxybenzoyl chloride) using DFT calculations .
Q. What strategies can optimize the derivatization of polar metabolites using this compound for LC-MS/MS analysis?
Answer:
- Reaction Conditions: Use a 2:1 molar excess of the acyl chloride in dichloromethane with pyridine as a catalyst. Quench unreacted reagent with methanol to prevent column damage .
- Detection Sensitivity: Derivatize at pH 8–9 (borate buffer) to enhance acylation efficiency. Validate with spiked internal standards (e.g., deuterated analogs) .
- Matrix Effects: Pre-treat biological samples with solid-phase extraction (C18 cartridges) to remove interferents .
Q. How should researchers address discrepancies in toxicity data for benzoyl chloride derivatives?
Answer:
- In Silico Modeling: Use QSAR models (e.g., OECD Toolbox) to predict acute toxicity and cross-validate with in vitro assays (e.g., Ames test for mutagenicity) .
- In Vivo Studies: Conduct dose-response studies in rodent models, focusing on respiratory and dermal exposure routes. Compare results with structurally similar compounds (e.g., 4-bromobenzoyl chloride) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
